4-Heptenal diethyl acetal
Overview
Description
4-Heptenal diethyl acetal, also known as (Z)-7,7-diethoxyhept-3-ene, is a flavor and fragrance agent . It has a green type odor and flavor . It is used to impart cream or butter-like flavor . It is used in balsamic fragrances such as vanilla and cream .
Synthesis Analysis
Acetals, including this compound, are formed by the reversible combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process . The synthesis of acetal compounds includes preparation, industrial, recent green, and catalytic methods .Molecular Structure Analysis
The molecular formula of this compound is C11H22O2 . Its molecular weight is 186.29 . The InChI string representation of its structure is InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- .Chemical Reactions Analysis
The formation of acetals is a standard process in carbohydrate and natural products and bears importance in a lot of synthetic as well as biological purposes . Acetals are often used as an excellent protecting group in organic synthesis, wherein the carbonyl group is protected into a non-reactive ether in basic and neutral conditions .Physical and Chemical Properties Analysis
This compound is a colorless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odor . It is insoluble in water but soluble in organic solvents and oils . It is miscible with ethanol at room temperature .Scientific Research Applications
Selective Hydrolysis and Reactions : A study by Nazarova et al. (1964) developed a method for the hydrolysis of 3-ethoxy-4-hexenal diethyl acetal to 3-ethoxy-4-hexenal and explored its reactions with various compounds. This research is indicative of the chemical versatility of similar compounds in synthetic chemistry (Nazarova, Yanovskaya, & Kucherov, 1964).
pH-Sensitive Linkages for Drug Delivery : Gillies, Goodwin, and Fréchet (2004) demonstrated the use of acetals, such as diethyl acetal, as pH-sensitive linkages in drug delivery. By altering their chemical structure, the hydrolysis rate can be tuned, making them suitable for various drug delivery applications (Gillies, Goodwin, & Fréchet, 2004).
Synthesis of Organic Compounds : Kharitonova and Pisarenko (2005) investigated the condensation of diethyl acetal compounds with aldehydes, demonstrating their application in the synthesis of complex organic molecules (Kharitonova & Pisarenko, 2005).
Acetalization in Organic Chemistry : Rubio-Caballero et al. (2014) studied the acetalization of furfural to form furfural diethyl acetal, indicating the role of acetals in organic synthesis and the modification of organic compounds (Rubio-Caballero et al., 2014).
Cyclization in Chemical Synthesis : Hon and Devulapally (2009) described a method involving diethyl acetal for synthesizing 2-tetralone, showing its use in facilitating complex chemical transformations (Hon & Devulapally, 2009).
Photocatalytic Reactions : Kaneko, Momose, and Naito (1982) researched photochemical reactions involving diethyl acetal, contributing to the field of photocatalytic synthesis (Kaneko, Momose, & Naito, 1982).
Safety and Hazards
Properties
IUPAC Name |
(Z)-7,7-diethoxyhept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOALWZNGHWYCRG-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885051 | |
Record name | (3Z)-7,7-Diethoxy-3-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odour | |
Record name | 4-Heptenal diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
93.00 °C. @ 15.00 mm Hg | |
Record name | 7,7-Diethoxy-3-heptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 7,7-Diethoxy-3-heptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Heptenal diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.840-0.860 | |
Record name | 4-Heptenal diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/853/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18492-65-4 | |
Record name | (3Z)-7,7-Diethoxy-3-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18492-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Heptenal diethyl acetal, (4Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018492654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Heptene, 7,7-diethoxy-, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3Z)-7,7-Diethoxy-3-heptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-7,7-diethoxyhept-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HEPTENAL DIETHYL ACETAL, (4Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U0N38Q28S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7,7-Diethoxy-3-heptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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